molecular formula C13H9BrN2OS3 B2931405 5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 899941-46-9

5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2931405
CAS No.: 899941-46-9
M. Wt: 385.31
InChI Key: WFTIRADGLLNJBZ-UHFFFAOYSA-N
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Description

5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H9BrN2OS3 and its molecular weight is 385.31. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors .

Mode of Action

It’s worth noting that similar compounds have shown promising quorum-sensing inhibitory activities . They bind to the active site of the quorum sensing system in Pseudomonas aeruginosa, showing better affinity compared to reference compounds .

Biochemical Pathways

The compound likely affects the quorum sensing pathways in bacteria, leading to a reduction in biofilm formation, virulence production, and other pathogenesis . By inhibiting quorum sensing, these compounds can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

The result of the compound’s action is likely the inhibition of quorum sensing in bacteria, leading to a reduction in biofilm formation, virulence production, and other pathogenesis . This could potentially make the bacteria less virulent and less likely to develop resistance.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other bacteria and the availability of nutrients can affect quorum sensing . Additionally, the solubility of the compound in various solvents suggests that its action, efficacy, and stability could be influenced by the chemical environment .

Properties

IUPAC Name

5-bromo-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS3/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTIRADGLLNJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.